2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
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Overview
Description
2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound belonging to the class of indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6 on the indane ring and an ethan-1-ol group attached to the 1-position of the indane ring. It is a colorless liquid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the hydrogenation of indene derivatives. One common method is the hydrogenation of 4,6-dimethylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic hydrogenation of indene derivatives in large-scale reactors. The process involves the use of high-pressure hydrogen gas and a metal catalyst to facilitate the reduction of the double bonds in the indene ring, resulting in the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The ethan-1-ol group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated ethan-1-ol derivatives.
Scientific Research Applications
2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure with additional methyl groups.
1H-Indene, 2,3-dihydro-1,3-dimethyl-: Similar structure with different methyl group positions.
Indane (2,3-Dihydro-1H-indene): Parent compound without additional substituents.
Uniqueness: 2-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62678-03-9 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)12-4-3-11(5-6-14)13(12)8-9/h7-8,11,14H,3-6H2,1-2H3 |
InChI Key |
ZWJUPHSOQQOLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)CCO)C |
Origin of Product |
United States |
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